11-tert-Butyl-4-(4-methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
Description
Nomenclature and Alternative IUPAC Names
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry (IUPAC) conventions for complex polycyclic systems. The compound is officially registered under Chemical Abstracts Service (CAS) number 351005-82-8, providing a unique identifier for this specific molecular structure. An alternative IUPAC name for this compound is 7-tert-butyl-3-(4-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-benzothiolo[2,3-d]pyrimidin-4-one, which emphasizes its benzothiolo[2,3-d]pyrimidine core structure.
The molecular formula C₂₁H₂₄N₂O₂S₂ indicates the presence of 21 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms, resulting in a molecular weight of 400.56 g/mol. The standard InChI (International Chemical Identifier) for this compound is InChI=1S/C21H24N2O2S2/c1-21(2,3)12-5-10-15-16(11-12)27-18-17(15)19(24)23(20(26)22-18)13-6-8-14(25-4)9-7-13/h6-9,12H,5,10-11H2,1-4H3,(H,22,26), providing a standardized representation of its connectivity. The corresponding InChI Key is DGYHWFLBWROYSJ-UHFFFAOYSA-N, which serves as a compressed version of the full InChI string for database searches and molecular identification.
| Property | Value |
|---|---|
| CAS Number | 351005-82-8 |
| Molecular Formula | C₂₁H₂₄N₂O₂S₂ |
| Molecular Weight | 400.56 g/mol |
| IUPAC Name | This compound |
| Alternative IUPAC Name | 7-tert-butyl-3-(4-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-benzothiolo[2,3-d]pyrimidin-4-one |
| MDL Number | MFCD01954407 |
Position in Benzothieno[2,3-d]pyrimidine Family
The compound occupies a significant position within the benzothieno[2,3-d]pyrimidine family, representing an advanced derivative of the core benzothieno[2,3-d]pyrimidine scaffold. This family of compounds has attracted considerable attention in medicinal chemistry due to their diverse biological activities and structural similarity to naturally occurring purines. The benzothieno[2,3-d]pyrimidine core structure combines a benzene ring fused to a thieno[2,3-d]pyrimidine system, creating a rigid polycyclic framework that can accommodate various substituents to modulate biological activity.
Research has demonstrated that benzothieno[2,3-d]pyrimidine derivatives exhibit significant cytotoxicity against various human tumor cell lines, with growth inhibitory ranges spanning from 17.88% to 68.65% against MCF-7 breast cancer and UO-31 renal cancer cell lines. The National Cancer Institute (NCI) has evaluated numerous compounds in this family, identifying several derivatives with IC₅₀ values ranging from 0.23 to 26.25 μg/mL against tested cancer cell lines. The structural modifications present in our target compound, particularly the tert-butyl and 4-methoxyphenyl substituents, position it as a potentially valuable member of this family with unique pharmacological properties.
The benzothieno[2,3-d]pyrimidine family also demonstrates promising activity as SIRT2 (Sirtuin 2) enzyme inhibitors, with some derivatives showing IC₅₀ values as low as 2.10 μg/mL, representing 6.6-fold greater potency than the reference compound cambinol. These enzymes play crucial roles in cellular processes including aging, metabolism, and cancer development, making SIRT2 inhibitors attractive targets for therapeutic intervention. The molecular docking studies performed on benzothieno[2,3-d]pyrimidine derivatives into the SIRT2 active site have provided valuable insights into structure-activity relationships that guide the development of more potent and selective inhibitors.
Historical Development of Tricyclic Heterocyclic Chemistry
The historical development of tricyclic heterocyclic chemistry traces back to the 1940s, when promethazine and other first-generation antihistamines with tricyclic structures were first discovered. This marked the beginning of a revolutionary era in pharmaceutical chemistry, as researchers recognized the potential of tricyclic compounds to interact with biological systems in therapeutically useful ways. The 1950s witnessed significant breakthroughs with the discovery of chlorpromazine, derived from promethazine as the first typical antipsychotic, and imipramine, which became the first tricyclic antidepressant.
The progression of tricyclic heterocyclic chemistry continued through the mid-20th century with the development of carbamazepine in 1953, subsequently introduced as an anticonvulsant in 1965. The late 1950s saw the synthesis of clozapine, an imipramine derivative that entered the European market in 1972 under the name Leponex, representing a significant advancement in atypical antipsychotic therapy. The 1970s brought forth tetracyclic antidepressants such as mianserin and maprotiline, expanding the structural diversity of tricyclic therapeutic agents. The evolution culminated in the 1990s with the introduction of loratadine as a non-sedating second-generation antihistamine, demonstrating the continued relevance of tricyclic structures in modern drug development.
The development of thieno[2,3-d]pyrimidine derivatives as a specific subclass emerged more recently, driven by their structural similarity to naturally occurring purines and their potential as bioisosteres of quinazoline. These compounds have gained recognition as promising scaffolds in medicinal chemistry due to their broad range of medical applications, including anticancer, anti-inflammatory, antimicrobial, and central nervous system protective activities. The current compound represents the latest evolution in this field, incorporating advanced synthetic strategies and structure-activity relationship knowledge accumulated over decades of research.
Significance in Medicinal Chemistry Research
The significance of this compound in medicinal chemistry research stems from its potential as a versatile scaffold for drug development. The compound's unique structural features position it as a valuable lead compound for the development of novel therapeutic agents targeting various diseases. The tricyclic framework provides a rigid backbone that can orient functional groups in three-dimensional space with precise geometry, facilitating specific interactions with biological targets such as enzymes, receptors, and nucleic acids.
Recent research on thieno[2,3-d]pyrimidine derivatives has demonstrated their effectiveness as anticancer agents, with some compounds showing comparable activity to established chemotherapeutic drugs. A study reported that certain thieno[2,3-d]pyrimidine derivatives exhibited IC₅₀ values of 27.6 μM against MDA-MB-231 breast cancer cells, similar to paclitaxel's IC₅₀ of 29.3 μM. This remarkable activity suggests that compounds in this structural class, including our target molecule, may serve as alternatives or adjuncts to current cancer therapies. The compound's structural features, particularly the sulfur-containing heterocycles and aromatic substituents, are consistent with pharmacophores identified in successful anticancer agents.
The medicinal chemistry significance is further enhanced by the compound's potential for structure-activity relationship studies and medicinal chemistry optimization. The presence of multiple modifiable sites, including the tert-butyl group, methoxyphenyl moiety, and sulfanyl functionality, provides numerous opportunities for systematic structural modification to enhance potency, selectivity, and pharmacokinetic properties. Modern synthetic approaches, including microwave-assisted synthesis and Dimroth rearrangement methodologies, have enabled efficient preparation of diverse thieno[2,3-d]pyrimidine libraries for biological evaluation.
| Biological Activity | Target | Representative IC₅₀ | Reference Compound |
|---|---|---|---|
| Anticancer | MDA-MB-231 cells | 27.6 μM | Paclitaxel (29.3 μM) |
| SIRT2 Inhibition | SIRT2 enzyme | 2.10 μg/mL | Cambinol (reference) |
| Cytotoxicity | MCF-7 cells | 0.23-26.25 μg/mL | Various standards |
| Growth Inhibition | Multiple cancer lines | 17.88-68.65% | Control treatments |
Properties
IUPAC Name |
7-tert-butyl-3-(4-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S2/c1-21(2,3)12-5-10-15-16(11-12)27-18-17(15)19(24)23(20(26)22-18)13-6-8-14(25-4)9-7-13/h6-9,12H,5,10-11H2,1-4H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYHWFLBWROYSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Building Blocks
The tricyclic scaffold is typically constructed from bicyclic intermediates. For example, pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one derivatives serve as precursors, as evidenced by analogous compounds (e.g., CAS 847744-39-2). Table 1 outlines critical precursors and their roles.
Table 1: Key Precursors and Their Roles
Synthetic Pathways and Reaction Mechanisms
Cyclocondensation Approach
A common strategy involves cyclocondensation of thiourea derivatives with α,β-unsaturated ketones. For example:
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Step 1 : React 4-methoxyphenyl isocyanate with tert-butylamine to form a urea intermediate.
-
Step 2 : Treat with carbon disulfide under basic conditions to generate a dithiocarbamate.
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Step 3 : Cyclize via intramolecular nucleophilic attack, forming the tricyclic core.
Reaction Conditions :
Post-Functionalization Strategies
The tert-butyl group at position 11 is introduced via Friedel-Crafts alkylation or nucleophilic substitution. For instance, reacting a brominated intermediate with tert-butylmagnesium bromide under Grignard conditions achieves this.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates but may promote side reactions. Table 2 compares solvent systems.
Table 2: Solvent Optimization for Cyclization
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 80 | 52 | 88 |
| THF | 65 | 48 | 85 |
| Toluene | 110 | 33 | 78 |
Catalytic Systems
Lewis acids (e.g., ZnCl₂) and organic bases (e.g., DBU) improve regioselectivity. DBU outperforms triethylamine in suppressing sulfide oxidation.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
LC-MS/MS : High-resolution mass spectrometry confirms the molecular ion at m/z 400.56 ([M+H]⁺).
-
¹H NMR : Key signals include δ 1.35 (s, 9H, tert-butyl) and δ 3.85 (s, 3H, methoxy).
Challenges and Mitigation Strategies
Sulfur Oxidation
The sulfanyl group (-SH) is prone to oxidation. Solutions include:
Chemical Reactions Analysis
Types of Reactions
7-tert-butyl-3-(4-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene moiety to a thiol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the methoxyphenyl ring.
Scientific Research Applications
7-tert-butyl-3-(4-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-tert-butyl-3-(4-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on proteins, potentially inhibiting their function. This binding can disrupt cellular processes, leading to cytotoxic effects in cancer cells. The exact pathways involved are still under investigation, but studies suggest that it may interfere with signal transduction and cell cycle regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s closest structural analogues include:
4-(3-Methoxyphenyl)-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-3-one (CAS: 380437-04-7): Differs in the position of the methoxy group (3- vs. 4-methoxyphenyl), which alters electronic distribution and steric interactions .
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,10.0⁴,8]tetradecen-4(8)-one-6 (IIi) : Shares the 4-methoxyphenyl group but lacks the tert-butyl substituent and features a different sulfur arrangement .
Physicochemical and Functional Differences
- Electronic Effects : The 4-methoxyphenyl group donates electron density via resonance, contrasting with the 3-methoxy isomer’s mixed electronic effects .
- Solubility : The hydroxyl group in IIj enhances aqueous solubility compared to methoxy derivatives, as seen in chromatographic retention studies where polar substituents reduce log k’ values .
Biological Activity
11-tert-Butyl-4-(4-methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one (CAS No: 351005-82-8) is a complex organic compound with a unique tricyclic structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C21H24N2O2S2, with a molecular weight of approximately 400.56 g/mol. The compound features a distinctive tricyclic scaffold that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O2S2 |
| Molecular Weight | 400.56 g/mol |
| CAS Number | 351005-82-8 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Antitumor Activity : Preliminary research suggests that this compound may inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression in cancer cells.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, leading to altered cellular responses.
Biological Activity Studies
Several studies have been conducted to assess the biological activity of this compound:
Antimicrobial Studies
Research focusing on the antimicrobial properties revealed that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
Antitumor Studies
In vitro studies using various cancer cell lines (e.g., HeLa and MCF-7) indicated that the compound could reduce cell viability by over 50% at concentrations ranging from 20 to 50 µM after 48 hours of treatment. The mechanism appears to involve the induction of oxidative stress and activation of apoptotic pathways.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial efficacy of the compound against common pathogens.
- Methodology : Disc diffusion method was employed to assess inhibition zones.
- Results : The compound showed significant antibacterial activity with inhibition zones ranging from 15 mm to 25 mm depending on the bacterial strain.
-
Case Study on Anticancer Properties :
- Objective : To investigate the anticancer potential in human breast cancer cells.
- Methodology : MTT assay was used to determine cell viability post-treatment.
- Results : A dose-dependent decrease in cell viability was observed, confirming the potential of this compound as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
